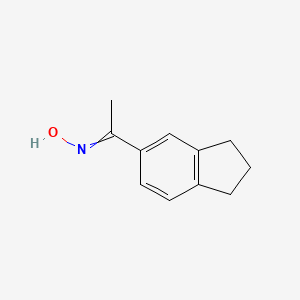

5-Acetohydroximoylindane

Overview

Description

Synthesis Analysis

The papers provided detail the synthesis of 5-hydroxy-Δ1-pyrrolines, which are synthesized through the rearrangement of O-vinylketoximes. These O-vinylketoximes are prepared by reacting sec-alkyl aryl ketoximes with acetylene. The first paper reports that the target compounds were obtained in high yields of 80-86% based on the O-vinylketoximes . The second paper emphasizes the importance of tuning the system's basicity to prevent further dehydration of the target compounds to 3H-pyrroles, which suggests that the reaction conditions are critical for the successful synthesis of these compounds .

Molecular Structure Analysis

While the molecular structure of 5-Acetohydroximoylindane is not analyzed in the provided papers, the structure of 5-hydroxy-Δ1-pyrrolines is closely related. These compounds contain aromatic substituents at the carbon-nitrogen double bond, which could influence their reactivity and physical properties. The presence of the hydroxy group and the pyrroline ring in these molecules suggests potential for hydrogen bonding and ring-based interactions, which could be extrapolated to similar compounds like 5-Acetohydroximoylindane.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 5-Acetohydroximoylindane specifically. However, the synthesis of 5-hydroxy-Δ1-pyrrolines involves a rearrangement reaction, which is a type of chemical reaction where the structure of a molecule is rearranged to form a new product. The papers suggest that the reaction conditions, such as the basicity of the system, are crucial for directing the reaction towards the desired product and avoiding side reactions like dehydration to 3H-pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Acetohydroximoylindane are not discussed in the provided papers. However, the synthesis and structure of 5-hydroxy-Δ1-pyrrolines suggest that these compounds could exhibit interesting properties such as solubility in organic solvents, potential for intermolecular hydrogen bonding, and reactivity towards electrophiles due to the presence of the aromatic substituent and the oxime function. These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name |

N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQPZHZGJWHZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385014 | |

| Record name | 5-ACETOHYDROXIMOYLINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetohydroximoylindane | |

CAS RN |

36795-33-2 | |

| Record name | 5-ACETOHYDROXIMOYLINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)